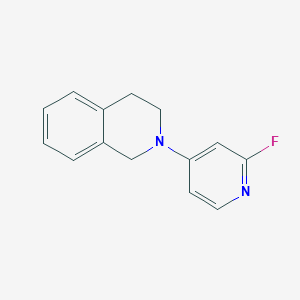

2-(2-Fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline

説明

特性

IUPAC Name |

2-(2-fluoropyridin-4-yl)-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2/c15-14-9-13(5-7-16-14)17-8-6-11-3-1-2-4-12(11)10-17/h1-5,7,9H,6,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMAFGHHQBSILS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=CC(=NC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Directed Ortho-Lithiation and Subsequent Functionalization

A notable approach to fluorinated tetrahydroisoquinolines involves directed ortho-lithiation of fluoropyridine derivatives, followed by nucleophilic addition and reduction steps. This method was exemplified in the synthesis of 8-fluoro-3,4-dihydroisoquinoline derivatives, which are structurally related to this compound.

-

- Treatment of fluoropyridinyl precursors with alkyl lithium reagents to generate lithiated intermediates.

- Reaction with electrophiles to introduce substituents at the 2-position.

- Reduction of isoquinolinium intermediates using sodium borohydride to yield tetrahydroisoquinoline derivatives.

-

- Use of alkyl lithiums at low temperatures.

- Sodium borohydride reduction under mild conditions.

Cyclization via Pictet–Spengler Reaction

The Pictet–Spengler condensation is a classical method to form the tetrahydroisoquinoline ring by cyclizing β-arylethylamines with aldehydes or ketones under acidic conditions.

-

- Reaction of 2-(2-fluoropyridin-4-yl)ethylamine with formaldehyde or paraformaldehyde.

- Acid catalysis using trifluoroacetic acid or Lewis acids such as BF₃·OEt₂.

- Cyclization at room temperature or mild heating (up to reflux).

-

- The reaction proceeds smoothly to form the tetrahydroisoquinoline ring.

- Reaction times range from 6 to 20 hours depending on temperature.

- The use of paraformaldehyde as the aldehyde source is common.

Yields :

Bischler–Napieralski Cyclization and Asymmetric Hydrogenation

For substituted isoquinolines, the Bischler–Napieralski reaction followed by asymmetric transfer hydrogenation (ATH) is an effective route.

-

- Formation of dihydroisoquinoline intermediates by cyclization of β-arylethylamides under dehydrating conditions.

- Subsequent asymmetric hydrogenation using chiral catalysts (e.g., RuTsDPEN complexes) to obtain chiral tetrahydroisoquinolines.

Application to Fluoropyridinyl Systems :

- The precursor amides can be modified to include 2-fluoropyridinyl substituents.

- ATH provides stereoselective reduction to the tetrahydroisoquinoline core.

-

- Cyclization typically performed under reflux with phosphorus oxychloride or trifluoromethanesulfonic anhydride.

- Hydrogenation at ambient temperature with chiral Ru catalysts.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

The cyclization of phenylalanine esters with formaldehyde in trifluoroacetic acid is a well-established method for preparing tetrahydroisoquinoline derivatives, yielding up to 72% product after purification.

Directed ortho-lithiation allows regioselective functionalization of fluoropyridine rings, which is critical for introducing the 2-fluoropyridin-4-yl substituent on the tetrahydroisoquinoline scaffold.

The use of sodium borohydride for reducing isoquinolinium salts to tetrahydroisoquinolines is mild and effective, preserving sensitive functional groups such as fluorine substituents.

The Bischler–Napieralski reaction combined with asymmetric transfer hydrogenation offers a route to enantiomerically enriched tetrahydroisoquinolines, which is valuable for pharmaceutical applications.

Reaction monitoring by thin-layer chromatography (TLC) and purification by extraction and crystallization are standard procedures to ensure product quality and removal of residual acids or salts.

化学反応の分析

Types of Reactions: 2-(2-Fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are frequently used.

Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Various oxo derivatives, depending on the specific conditions.

Reduction Products: Reduced forms of the compound, such as dihydroisoquinolines.

Substitution Products: Substituted pyridines with different functional groups.

科学的研究の応用

Pharmacological Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(2-Fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline exhibit potent antimicrobial properties. For instance, isothiazoloquinolones and related compounds have been shown to possess selective antibacterial and antifungal activities. These compounds can be effective against various pathogens, including Staphylococcus and E. coli, making them promising candidates for developing new antimicrobial agents .

CNS Activity

Compounds derived from tetrahydroisoquinoline structures are known for their neuroactive properties. They have been studied for potential applications in treating neurological disorders such as depression and anxiety. The presence of the fluoropyridine moiety may enhance the pharmacological profile by improving receptor binding affinities and selectivity .

Structure-Activity Relationship (SAR)

The fluorine atom in the pyridine ring plays a crucial role in modulating the biological activity of the compound. The introduction of a fluorine substituent can influence lipophilicity and electronic properties, which are critical for biological interactions. Comparative studies have shown that variations in the tetrahydroisoquinoline scaffold can lead to significant differences in activity profiles .

| Compound Variant | Antimicrobial Activity | CNS Activity | Binding Affinity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 1-(Pyridin-3-yl)-tetrahydroisoquinoline | Moderate | High | Moderate |

| 1-(Fluorophenyl)-tetrahydroisoquinoline | Low | High | Low |

Case Studies

Case Study 1: Antibacterial Properties

In a study evaluating the antibacterial efficacy of tetrahydroisoquinoline derivatives, this compound demonstrated significant inhibition against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of tetrahydroisoquinoline derivatives showed that this compound reduced oxidative stress markers in neuronal cell lines. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .

作用機序

The mechanism by which 2-(2-Fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the binding affinity to these targets, leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Similar Compounds

Structural and Physicochemical Properties

The 2-fluoropyridinyl substituent distinguishes 2-FPTIQ from other THIQ derivatives. Key comparisons include:

*Calculated based on molecular formulas from evidence.

- Fluorine Effects: The electronegative fluorine atom in 2-FPTIQ may enhance metabolic stability by resisting oxidation compared to methoxy or hydroxyl groups.

- Pyridine vs. Benzene : The pyridine ring introduces basicity (pKa ~1–3) and hydrogen-bonding capability, which could influence solubility and receptor interactions compared to phenyl or methoxyphenyl groups.

Metabolic Stability and Neurotoxicity

THIQ derivatives exhibit diverse metabolic fates:

- N-Methylation: Compounds like 1MeTIQ undergo N-methylation in the substantia nigra, forming neurotoxic isoquinolinium ions via monoamine oxidase (MAO). 2-FPTIQ lacks an N-methyl group, but its fluoropyridinyl substituent may slow hepatic metabolism, increasing systemic exposure.

- BBB Penetration : Both TIQ and 1MeTIQ cross the BBB efficiently (>4.5-fold brain concentration vs. blood). The fluoropyridinyl group’s lipophilicity likely enhances BBB penetration for 2-FPTIQ, similar to trifluoromethyl-substituted THIQs.

- Cytotoxicity: N-methylated and dihydroxy-THIQs (e.g., salsolinols) show potent cytotoxicity in PC12h cells (IC₅₀: 100 μM). 2-FPTIQ’s fluoropyridine moiety may reduce toxicity compared to these derivatives, as fluorine often decreases reactive metabolite formation.

生物活性

2-(2-Fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential biological activity, particularly in neuropharmacology and medicinal chemistry. This article reviews the biological effects of this compound, highlighting its interactions with various biological systems and potential therapeutic applications.

Chemical Structure

The compound features a tetrahydroisoquinoline core substituted with a fluoropyridine moiety. This structural arrangement is significant for its pharmacological properties.

Biological Activity Overview

Research indicates that tetrahydroisoquinoline derivatives exhibit various biological activities, including neuroprotective effects and modulation of dopaminergic activity. The specific compound this compound has been studied for its potential effects on neuronal health and neurotransmitter systems.

Key Findings

- Neuroprotective Effects : Studies have shown that derivatives of tetrahydroisoquinoline can protect against neurotoxicity induced by compounds such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). For instance, pretreatment with 1-methyl-TIQ significantly inhibited the decrease in dopaminergic firing caused by MPTP exposure .

- Dopaminergic Modulation : The compound's interaction with dopaminergic neurons has been analyzed through various in vivo studies. In one study, different derivatives were tested for their ability to influence spontaneous discharge rates in substantia nigra neurons. The results indicated that while some derivatives increased firing rates, others had minimal effects .

- Antioxidant Properties : The antioxidant capabilities of tetrahydroisoquinoline derivatives suggest a mechanism by which these compounds may exert neuroprotective effects. Specifically, reductions in thiobarbituric acid-reactive substances (TBARS) indicate decreased oxidative stress in neuronal cells .

Research Data Table

Case Study 1: Neuroprotection Against MPTP Toxicity

In a controlled study involving rat models, the administration of 1-Methyl-TIQ demonstrated significant neuroprotective effects against MPTP toxicity. The results showed that pretreatment with this derivative reduced neuronal damage and preserved dopaminergic function.

Case Study 2: Effects on Dopamine Release

Another study focused on the influence of tetrahydroisoquinoline derivatives on dopamine release in vitro. The findings suggested that certain modifications to the tetrahydroisoquinoline structure could enhance its efficacy as a dopamine modulator.

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

Answer: The synthesis typically involves constructing the tetrahydroisoquinoline core followed by introducing the fluoropyridine moiety. Traditional methods include:

- Pictet–Spengler cyclization for core formation (e.g., coupling tryptamine derivatives with aldehydes) .

- Cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig) to attach the 2-fluoropyridin-4-yl group.

Key factors affecting yield: - Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .

- Temperature control : Higher temperatures (>100°C) accelerate cyclization but may reduce regioselectivity .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance fluoropyridine incorporation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of fluoropyridinyl-tetrahydroisoquinoline derivatives?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C₁₄H₁₂FN₂ requires m/z 227.0984) .

- HPLC with UV/Vis detection : Monitors purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for fluoropyridinyl-tetrahydroisoquinoline derivatives?

Answer:

- Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .

- Solubility optimization : Introduce polar groups (e.g., sulfonamides) to improve bioavailability, as seen in related tetrahydroisoquinoline sulfonamide derivatives .

- Dose-response recalibration : Adjust in vivo dosing based on pharmacokinetic parameters (e.g., half-life, volume of distribution) .

Q. What mechanistic insights guide the design of regioselective functionalization at the tetrahydroisoquinoline core under photocatalytic conditions?

Answer:

- Redox potential matching : Align photocatalyst (e.g., Ru(bpy)₃²⁺) and substrate oxidation potentials (e.g., +1.01 V vs. NHE for tetrahydroisoquinoline dehydrogenation) .

- Radical trapping : Add TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to confirm radical intermediates in reactions like electrooxidative dehydrogenation .

- Steric control : Use bulky directing groups (e.g., tert-butyl carbamates) to favor C1 functionalization over C3 .

Q. How do stereochemical outcomes in Ugi-type reactions involving tetrahydroisoquinolines affect pharmacological profiles, and what strategies mitigate diastereomer formation?

Answer:

- Chiral auxiliaries : Employ enantiopure isocyanides (e.g., (S)-morpholine derivatives) to enforce stereoselectivity, achieving >90% diastereomeric excess in Ugi adducts .

- Post-synthetic resolution : Separate diastereomers via preparative HPLC with chiral stationary phases (e.g., amylose-based columns) .

Q. What experimental approaches validate the role of fluoropyridine substitution in modulating target binding affinity versus off-target interactions?

Answer:

Q. How do oxidative potentials influence the selectivity of semi-dehydrogenation reactions in tetrahydroisoquinoline derivatives, and what catalytic systems overcome thermodynamic limitations?

Answer:

- Dual catalytic systems : Combine MoS₂/ZnIn₂S₄ photocatalysts with hole scavengers (e.g., triethanolamine) to lower the overpotential for semi-dehydrogenation (ΔE ≈ 0.14 V) .

- Real-time MS monitoring : Track intermediates (e.g., 3,4-dihydroisoquinoline at m/z 146.1) to optimize reaction time and prevent overoxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。